7-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine is a chemical compound with the molecular formula C8H5F3N2S2. It is a derivative of benzo[d]thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine typically involves the introduction of a trifluoromethylthio group to the benzo[d]thiazole core. One common method involves the reaction of 2-aminobenzothiazole with trifluoromethylthiolating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, in an anhydrous solvent like dimethylformamide (DMF) at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
7-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
7-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antifungal, and anticancer agent.
Material Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: The compound is employed in various biological assays to study its effects on cellular processes and molecular targets.
Mechanism of Action
The mechanism of action of 7-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication .
Comparison with Similar Compounds
Similar Compounds
- 6-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine
- Benzo[d]thiazol-2-amine hydrochloride
- Benzo[d]thiazole-2-thiol derivatives
Uniqueness
7-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable scaffold for drug development and material science .
Properties
Molecular Formula |
C8H5F3N2S2 |
---|---|
Molecular Weight |
250.3 g/mol |
IUPAC Name |
7-(trifluoromethylsulfanyl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H5F3N2S2/c9-8(10,11)15-5-3-1-2-4-6(5)14-7(12)13-4/h1-3H,(H2,12,13) |
InChI Key |
BJHFGFLJEJIKSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SC(F)(F)F)SC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.